Isosakuranetin: A Comprehensive Technical Guide to its Natural Sources and Isolation
Isosakuranetin: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosakuranetin, a flavanone (B1672756) belonging to the flavonoid family, has garnered significant scientific interest due to its diverse pharmacological activities. As a 4'-O-methylated derivative of naringenin, it exhibits a range of biological effects, including potent and selective inhibition of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel and modulation of key cellular signaling pathways. This technical guide provides an in-depth overview of the natural sources of isosakuranetin, detailed protocols for its isolation and purification, and a summary of its known signaling pathway interactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of Isosakuranetin
Isosakuranetin is found in a variety of plant species, often in its glycosidic forms, such as poncirin (B190377) (7-O-neohesperidoside) and didymin (B194543) (7-O-rutinoside).[1] The aglycone form can be released through enzymatic or chemical hydrolysis. The primary plant families and species known to contain isosakuranetin are summarized below.
Plant Sources and Distribution
Isosakuranetin has been identified in various parts of plants, including fruits, peels, leaves, and bark. The concentration of isosakuranetin and its glycosides can vary significantly depending on the plant species, cultivar, geographical location, and harvesting time.
Table 1: Natural Sources of Isosakuranetin and its Glycosides
| Plant Family | Species | Plant Part | Compound Form | Reported Concentration/Yield |
| Rutaceae | Citrus bergamia (Bergamot) | Fruit | Isosakuranetin | - |
| Rutaceae | Citrus sinensis (Sweet Orange) | Fruit, Peel | Didymin (Isosakuranetin-7-O-rutinoside) | - |
| Rutaceae | Citrus reticulata (Mandarin) | Fruit, Peel | Didymin (Isosakuranetin-7-O-rutinoside) | - |
| Rutaceae | Citrus paradisi (Grapefruit) | Fruit | Didymin (Isosakuranetin-7-O-rutinoside) | - |
| Rutaceae | Citrus aurantium L. | - | Isosakuranetin | - |
| Rosaceae | Prunus serrulata var. pubescens | - | Isosakuranetin | - |
| Salicaceae | Populus szechuanica | - | Isosakuranetin | - |
| Lamiaceae | Salvia elegans Vahl. | Leaves | Isosakuranetin-5-O-rutinoside | 37.2 mg from 2.5 kg of dried leaves[2][3] |
| Rutaceae | Citrus changshan-huyuan | Peels | Isosakuranin | Illustrative yield from 1 kg of dried peels[4] |
Note: Quantitative data for isosakuranetin content is often not explicitly reported as the aglycone but rather as its glycosidic forms. The table reflects the presence of isosakuranetin or its direct precursors.
Isolation and Purification Protocols
The isolation of isosakuranetin from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatography. The following are detailed experimental protocols adapted from scientific literature.
Protocol 1: Isolation of Isosakuranin from Citrus changshan-huyuan Peels
This protocol outlines a general procedure for the isolation of isosakuranin, a glycoside of isosakuranetin, which can be subsequently hydrolyzed to yield the aglycone.[4]
1. Plant Material Preparation:
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Dried peels of Citrus changshan-huyuan are powdered to a uniform consistency.
2. Extraction:
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Macerate 1 kg of the powdered plant material in 10 L of 95% ethanol (B145695) at room temperature for 72 hours with occasional agitation.
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Filter the mixture through cheesecloth followed by Whatman No. 1 filter paper.
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Repeat the extraction process twice more with fresh solvent.
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Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
3. Solvent-Solvent Partitioning:
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Suspend the crude ethanol extract in 1 L of deionized water.
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Transfer the suspension to a large separatory funnel.
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Sequentially partition the aqueous suspension with petroleum ether, chloroform, ethyl acetate (B1210297), and n-butanol.
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The ethyl acetate fraction is typically enriched with flavonoid glycosides.
4. Chromatographic Purification:
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Silica (B1680970) Gel Column Chromatography:
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Subject the dried ethyl acetate fraction to column chromatography on a silica gel column.
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Elute the column with a gradient solvent system of increasing polarity, such as chloroform-methanol.
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Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing isosakuranin.
-
-
Sephadex LH-20 Column Chromatography:
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Further purify the isosakuranin-containing fractions on a Sephadex LH-20 column using methanol (B129727) as the mobile phase.
-
Collect and pool the fractions containing the target compound based on TLC analysis.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
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For final purification, employ preparative HPLC with a C18 column.
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Use a gradient mobile phase of acetonitrile (B52724) and water (often with 0.1% formic acid). A typical gradient is as follows:
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0-5 min: 10% Acetonitrile
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5-30 min: Linear gradient to 50% Acetonitrile
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30-40 min: Linear gradient to 90% Acetonitrile
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40-45 min: Hold at 90% Acetonitrile
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45-50 min: Return to 10% Acetonitrile
-
-
Monitor the elution at approximately 280 nm and collect the peak corresponding to isosakuranin.
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Lyophilize or evaporate the solvent to obtain the pure compound.
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Protocol 2: Isolation of Isosakuranetin-5-O-rutinoside from Salvia elegans Leaves
This protocol describes the isolation of a specific glycoside of isosakuranetin from the leaves of Salvia elegans.[2][3]
1. Plant Material and Extraction:
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Dry 2.5 kg of Salvia elegans leaves in the dark at room temperature.
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Successively extract the dried material three times with 13 L of 60% ethanol for 2 hours at 50°C.
-
Evaporate the combined hydroalcoholic extract to dryness under reduced pressure to yield approximately 420 g of residue.
2. Fractionation:
-
Resuspend the residue in 1.5 L of distilled water.
-
Successively extract the aqueous suspension with 2 L of n-hexane and then 2 L of n-butanol.
-
The butanol fraction (SeF2), yielding approximately 64.8 g, is enriched with the target glycoside.
3. Chromatographic Separation:
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Subject the butanol fraction to column chromatography on a silica gel column (350 g, 70–230 mesh).
-
Elute with a dichloromethane-methanol solvent system of increasing polarity, collecting 84 fractions of 250 mL each.
-
Combine fractions 46–49 based on TLC analysis.
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Recrystallize the combined fractions to obtain 37.2 mg of isosakuranetin-5-O-rutinoside.
Signaling Pathways and Experimental Workflows
Isosakuranetin exerts its biological effects through the modulation of specific signaling pathways. Understanding these interactions is crucial for its development as a therapeutic agent.
TRPM3 Channel Inhibition
Isosakuranetin is a potent and selective inhibitor of the TRPM3 ion channel, which is involved in thermosensation and nociception.[5][6]
Modulation of MAPK Signaling Pathway
Isosakuranetin has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the ERK1/2 and PI3K/Akt pathways, which are involved in cell proliferation and survival.[7]
References
- 1. The therapeutic potential of isosakuranetin against perfluorooctane sulfonate instigated cardiac toxicity via modulating Nrf-2/Keap-1 pathway, inflammatory, apoptotic, and histological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isosakuranetin-5-O-rutinoside: A New Flavanone with Antidepressant Activity Isolated from Salvia elegans Vahl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Flavanones that selectively inhibit TRPM3 attenuate thermal nociception in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isosakuranetin, a 4'-O-methylated flavonoid, stimulates melanogenesis in B16BL6 murine melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
